molecular formula C7H18ClNO2S B13523221 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride

Cat. No.: B13523221
M. Wt: 215.74 g/mol
InChI Key: JWKCZJUZPFUFMC-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride is a chemical compound with a unique structure that includes an ethanesulfonyl group attached to a 2,2-dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-dimethylpropan-1-amine+ethanesulfonyl chloride3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine+HCl\text{2,2-dimethylpropan-1-amine} + \text{ethanesulfonyl chloride} \rightarrow \text{3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine} + \text{HCl} 2,2-dimethylpropan-1-amine+ethanesulfonyl chloride→3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amine.

Scientific Research Applications

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 2,2-dimethylpropan-1-amine backbone may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethanesulfonyl)-2-pyridinesulfonamide
  • 2-(Trimethylsilyl)ethanesulfonyl chloride
  • 4-(Ethanesulfonyl)aniline

Uniqueness

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to its specific combination of an ethanesulfonyl group with a 2,2-dimethylpropan-1-amine backbone. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H18ClNO2S

Molecular Weight

215.74 g/mol

IUPAC Name

3-ethylsulfonyl-2,2-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H17NO2S.ClH/c1-4-11(9,10)6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H

InChI Key

JWKCZJUZPFUFMC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(C)(C)CN.Cl

Origin of Product

United States

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